N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide is a complex organic compound that features a benzothiazole moiety linked to a thiophene ring via a sulfonamide group.
Mechanism of Action
Target of Action
The primary targets of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and the propagation of action potentials, which are fundamental processes in the nervous system.
Mode of Action
This compound interacts with its targets by binding to them, thereby modulating their activity . This interaction results in changes in the electrical properties of neurons, which can lead to a reduction in the frequency and severity of seizures.
Biochemical Pathways
The action of this compound affects several biochemical pathways. By interacting with its targets, it influences the GABAergic and glutamatergic systems, which are key pathways in the regulation of neuronal excitability . The downstream effects of this include a decrease in neuronal firing and a reduction in the propagation of seizure activity.
Pharmacokinetics
A computational study was carried out for the prediction of pharmacokinetic properties . These properties can have a significant impact on the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.
Result of Action
The molecular and cellular effects of the action of this compound include a decrease in neuronal excitability and a reduction in the propagation of seizure activity . This can result in a decrease in the frequency and severity of seizures, providing therapeutic benefits for individuals with epilepsy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated benzothiazole derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide
- 3-(1,3-benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide stands out due to its unique combination of a benzothiazole and thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly effective in applications where both aromatic stability and sulfur-containing functional groups are advantageous .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S4/c20-13-8-7-11(19-26(21,22)16-6-3-9-23-16)10-15(13)25-17-18-12-4-1-2-5-14(12)24-17/h1-10,19-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMUKMGKQXFQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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